1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate
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Overview
Description
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate is a unique organic compound characterized by its diazonium and oxocyclohexyl functional groups
Preparation Methods
The synthesis of 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate typically involves the reaction of a cyclohexanone derivative with a diazonium salt. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium group. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify biological pathways.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their function. The pathways involved include enzyme inhibition and signal transduction modulation .
Comparison with Similar Compounds
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate can be compared with other diazonium compounds such as:
1-Diazonio-4-(3-oxocycloheptyl)-1-buten-2-olate: Similar in structure but with a different ring size, affecting its reactivity and applications.
1-Diazonio-4-(2,3-dimethoxyphenyl)-1-buten-2-olate:
The uniqueness of this compound lies in its specific oxocyclohexyl group, which imparts distinct reactivity and application potential compared to its analogs.
Properties
CAS No. |
60719-17-7 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-diazo-3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14N2O2/c11-12-7-9(13)6-5-8-3-1-2-4-10(8)14/h7-8H,1-6H2 |
InChI Key |
NBYJUIMBWSDJAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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